REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[C:9]#[C:10][C:11]([O:13][CH3:14])=[O:12].[N-:15]=[N+:16]=[N-:17].[Na+].I[CH3:20]>O.CN(C=O)C>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[C:9]1[N:17]([CH3:20])[N:16]=[N:15][C:10]=1[C:11]([O:13][CH3:14])=[O:12] |f:1.2|
|
Name
|
|
Quantity
|
932 mg
|
Type
|
reactant
|
Smiles
|
COC1=C(C=CC=C1)C#CC(=O)OC
|
Name
|
|
Quantity
|
478 mg
|
Type
|
reactant
|
Smiles
|
[N-]=[N+]=[N-].[Na+]
|
Name
|
|
Quantity
|
0.458 mL
|
Type
|
reactant
|
Smiles
|
IC
|
Name
|
|
Quantity
|
7 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Purified by Prep-HPLC (Varian, 15-90B in min., B=90% MeOH/10% H2O)
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C=CC=C1)C1=C(N=NN1C)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 2.69 mmol | |
AMOUNT: MASS | 701 mg | |
YIELD: PERCENTYIELD | 55% | |
YIELD: CALCULATEDPERCENTYIELD | 54.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |